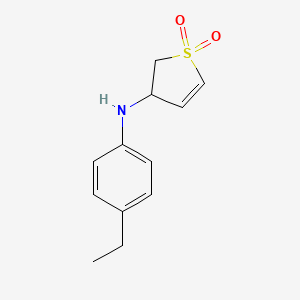![molecular formula C18H19ClN2O3 B4179159 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4179159.png)
2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzamide
Overview
Description
2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and acetylcholinesterase activity.
Biochemical and Physiological Effects
Studies have shown that 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzamide has biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease models, it has been shown to improve cognitive function and decrease amyloid beta levels.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzamide in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. Another advantage is its solubility in organic solvents, which makes it easy to work with in the lab. However, a limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzamide. One direction is to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Another direction is to study its potential applications in other diseases, such as Parkinson's disease. Additionally, it may be useful to study the compound in combination with other drugs to determine if it has synergistic effects. Finally, further studies are needed to determine the toxicity and safety of the compound in vivo.
Conclusion
In conclusion, 2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Scientific Research Applications
2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its anti-cancer properties. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
properties
IUPAC Name |
2-[2-(4-chloro-3,5-dimethylphenoxy)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-10-8-13(9-11(2)16(10)19)24-12(3)18(23)21-15-7-5-4-6-14(15)17(20)22/h4-9,12H,1-3H3,(H2,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMHMDCSOSUZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chloro-3,5-dimethylphenoxy)propanoylamino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[4-(2-methoxyphenoxy)phenyl]-3-phenylpropanamide](/img/structure/B4179081.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide](/img/structure/B4179084.png)
![5-butyl-8-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4179091.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B4179107.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine](/img/structure/B4179117.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4179124.png)
![methyl 2-[4-({[(2,4-dichlorobenzoyl)amino]carbonothioyl}amino)-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4179131.png)
![N-[4-({[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4179132.png)
![9-(5-bromo-2-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4179134.png)
![1-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4179144.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4179147.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-phenyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4179167.png)
![4-[(2-chlorophenyl)(phenyl)methyl]-N-(2-methyl-2-propen-1-yl)-1-piperazinecarbothioamide](/img/structure/B4179176.png)